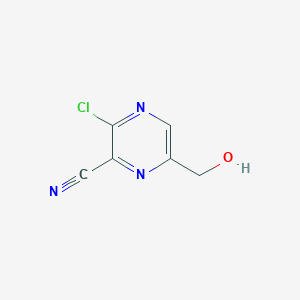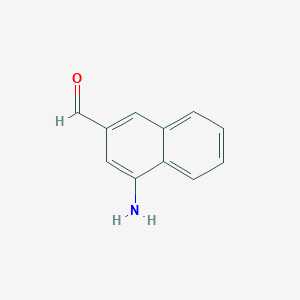![molecular formula C9H15NO2 B11914483 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid and an aminomethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of chiral tertiary amines as catalysts. The process is designed to be operationally simple and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aminomethyl group to a corresponding amine oxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the aminomethyl group.
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with both an aminomethyl and a carboxylic acid group. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6,10H2,(H,11,12) |
InChI-Schlüssel |
UDIJIPCITWMJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


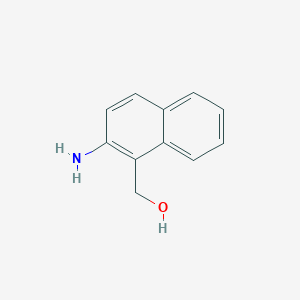

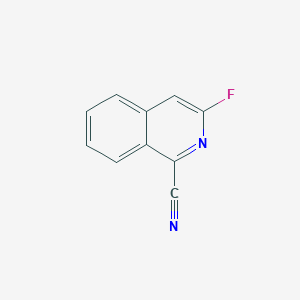
![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
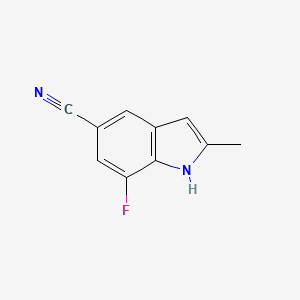
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


